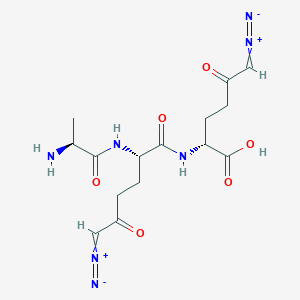
Ambomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ambomycin is an antibiotic compound that belongs to the glycopeptide class. It is primarily used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria. This compound is known for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ambomycin involves complex organic reactions, typically starting from naturally occurring precursors. The process includes several steps of glycosylation, where sugar moieties are attached to the core structure. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound is usually carried out through fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
化学反应分析
Types of Reactions: Ambomycin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the nitro groups, converting them into amines.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities and pharmacokinetic properties .
科学研究应用
Ambomycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycopeptide synthesis and reactions.
Biology: Employed in research on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Investigated for its potential in treating resistant bacterial infections and its pharmacodynamics.
Industry: Utilized in the development of new antibiotics and as a standard in quality control processes.
作用机制
Ambomycin exerts its antibacterial effects by inhibiting cell wall biosynthesis in bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the peptidoglycan matrix. This action disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death .
Molecular Targets and Pathways: The primary molecular target of this compound is the bacterial cell wall precursor molecules. The pathway involves the inhibition of transglycosylation and transpeptidation reactions essential for cell wall synthesis .
相似化合物的比较
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different spectrum of activity.
Teicoplanin: Similar to Vancomycin but with a longer half-life and different pharmacokinetic properties.
Dalbavancin: A newer glycopeptide with enhanced activity against certain resistant strains
Uniqueness: Ambomycin is unique due to its specific binding affinity and effectiveness against a broader range of resistant bacterial strains compared to some of its counterparts. Its structural modifications also allow for better pharmacokinetic properties, making it a valuable antibiotic in clinical settings .
属性
分子式 |
C15H21N7O6 |
|---|---|
分子量 |
395.37 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid |
InChI |
InChI=1S/C15H21N7O6/c1-8(16)13(25)21-11(4-2-9(23)6-19-17)14(26)22-12(15(27)28)5-3-10(24)7-20-18/h6-8,11-12H,2-5,16H2,1H3,(H,21,25)(H,22,26)(H,27,28)/t8-,11-,12+/m0/s1 |
InChI 键 |
OWSKEUBOCMEJMI-KPXOXKRLSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)N[C@H](CCC(=O)C=[N+]=[N-])C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



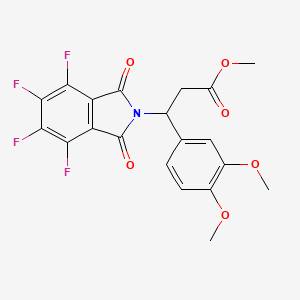
![pentasodium;[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate;samarium](/img/structure/B10784941.png)

![Trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+)](/img/structure/B10784949.png)
![hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B10784954.png)
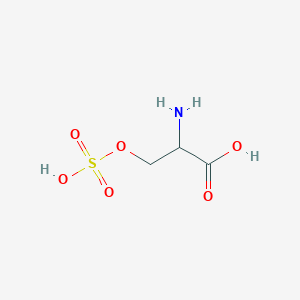
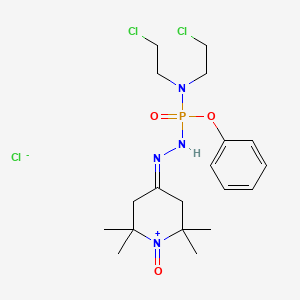
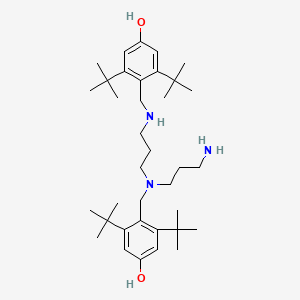
![2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B10784973.png)
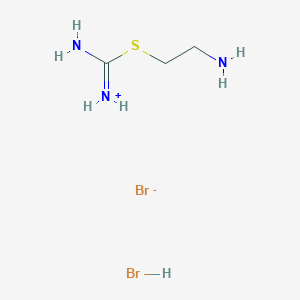
![2-chloro-N-(2-chloroethyl)-N-[phenoxy-[2-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-ylidene)hydrazinyl]phosphoryl]ethanamine](/img/structure/B10784998.png)
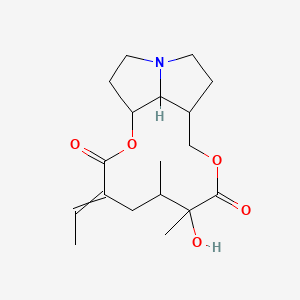
![2-[5-[(4Z,20Z)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10785008.png)
